3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS No.: 2034415-26-2
Cat. No.: VC6400181
Molecular Formula: C13H12F3N3O3S
Molecular Weight: 347.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034415-26-2 |
|---|---|
| Molecular Formula | C13H12F3N3O3S |
| Molecular Weight | 347.31 |
| IUPAC Name | 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
| Standard InChI Key | WTRUZOMFNUQDHV-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of compounds like 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multistep reactions. A general approach includes:
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Formation of the Pyrrolidine Core:
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Starting with a pyrrolidine precursor, functionalization at the 3-position is achieved via nucleophilic substitution or addition reactions.
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Introduction of the benzenesulfonyl group is often carried out using benzenesulfonyl chloride in the presence of a base.
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Construction of the Oxadiazole Ring:
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The 1,2,4-oxadiazole moiety is synthesized by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
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Incorporation of the Trifluoromethyl Group:
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The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoroacetic acid derivatives.
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Biological Activity and Applications
Compounds containing oxadiazole rings and trifluoromethyl groups are widely studied for their biological activities due to their stability and ability to interact with biological targets.
Potential Applications:
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Pharmaceuticals:
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The sulfonamide group (-SO₂-) and oxadiazole scaffold are common in drug discovery for their antibacterial, antifungal, and anticancer properties.
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Trifluoromethyl-substituted compounds are known to enhance metabolic stability and bioavailability in drug candidates.
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Antimicrobial Agents:
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Antimalarial Prototypes:
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Advanced Materials:
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The electron-withdrawing nature of the trifluoromethyl group makes such compounds suitable for use in optoelectronic materials or as catalysts.
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Comparative Data Table
| Property | Value/Feature |
|---|---|
| Molecular Formula | C12H12F3N3O3S |
| Molecular Weight | 335.31 g/mol |
| Key Functional Groups | Oxadiazole ring, trifluoromethyl group |
| Potential Applications | Antimicrobial, antimalarial, material science |
| Stability | High due to trifluoromethyl substitution |
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